6-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one
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Overview
Description
6-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one is a complex organic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a fused ring system that includes a benzodioxole moiety, which is known for its presence in various bioactive molecules.
Preparation Methods
The synthesis of 6-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one involves multiple steps, typically starting with the preparation of the benzodioxole core. Common synthetic routes include:
Pd-Catalyzed C-N Cross-Coupling: This method involves the use of palladium catalysts to form carbon-nitrogen bonds, which are crucial for constructing the heterocyclic framework.
Copper-Catalyzed Coupling: This approach uses copper catalysts to introduce the benzodioxole group at specific positions.
Bromination and Amination:
Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
6-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, it can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and heterocyclic molecules with fused ring systems. For example:
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Shares the benzodioxole core but differs in its overall structure and functional groups.
1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Another benzodioxole derivative with different biological activities.
The uniqueness of 6-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19NO6 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
10-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-oxa-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),7,9,11(15)-pentaen-12-one |
InChI |
InChI=1S/C23H19NO6/c1-26-16-8-14(20(27-2)22-21(16)29-10-30-22)17-13-7-6-11-4-3-5-12(11)19(13)24-15-9-28-23(25)18(15)17/h6-8H,3-5,9-10H2,1-2H3 |
InChI Key |
JZIBJUFFTQMSOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3=C4C=CC5=C(C4=NC6=C3C(=O)OC6)CCC5)OC)OCO2 |
Origin of Product |
United States |
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